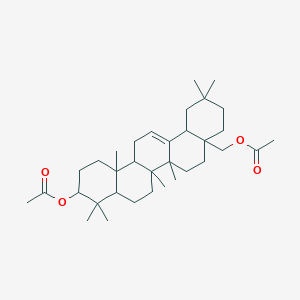![molecular formula C12H15BrFNO2 B12083871 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline is an organic compound that features a bromine atom, a fluorine atom, and an oxan-4-yl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, typically an aniline derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the compound through a bromination reaction.
Fluorination: Fluorine is introduced to the compound through a fluorination reaction.
Etherification: The oxan-4-yl group is introduced through an etherification reaction, where the hydroxyl group of oxan-4-ol reacts with the methoxy group of the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols, and electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学研究应用
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
相似化合物的比较
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be compared with other similar compounds, such as:
3-Bromo-5-fluoro-2-methoxyaniline: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
3-Bromo-5-fluoro-2-ethoxyaniline: Contains an ethoxy group instead of an oxan-4-yl group, which may influence its chemical properties.
3-Bromo-5-fluoro-2-(oxan-4-yl)aniline:
属性
分子式 |
C12H15BrFNO2 |
|---|---|
分子量 |
304.15 g/mol |
IUPAC 名称 |
3-bromo-5-fluoro-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H15BrFNO2/c13-10-5-9(14)6-11(15)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2 |
InChI 键 |
JWQFNCQZLVFCBK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1COC2=C(C=C(C=C2Br)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
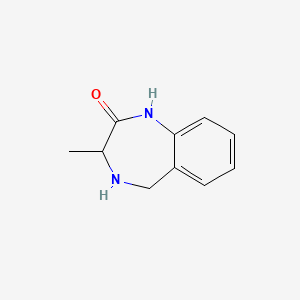

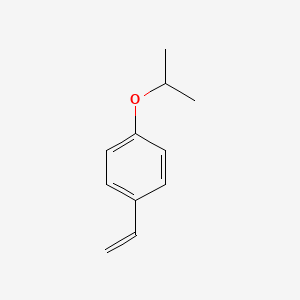
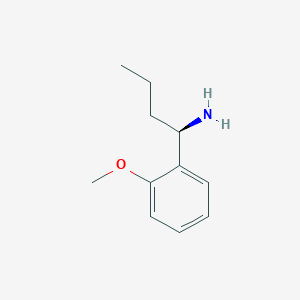
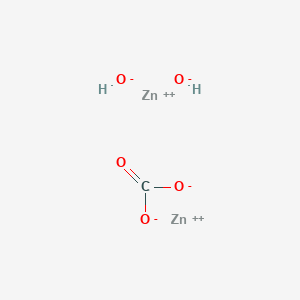
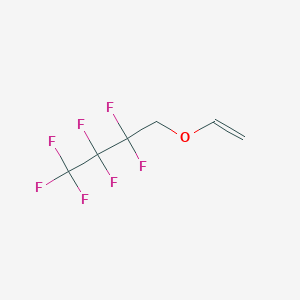



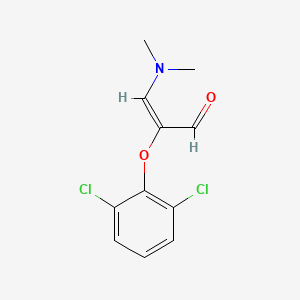

![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
